molecular formula C14H23NO3 B13748836 2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate CAS No. 4203-89-8

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate

Cat. No.: B13748836
CAS No.: 4203-89-8
M. Wt: 253.34 g/mol
InChI Key: DCEYPVNNJBGUHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate can be synthesized by reacting 1-oxa-4-azaspiro(4.5)dec-4-yl group with methyl methacrylate . The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various polymers and substituted methacrylate derivatives, which have applications in adhesives, coatings, and plastics .

Mechanism of Action

The mechanism of action of 2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. These networks improve the mechanical strength and chemical resistance of the materials. In biological systems, the compound interacts with cellular components to deliver therapeutic agents effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Oxa-4-azaspiro(4.5)dec-4-yl)ethyl methacrylate is unique due to its spirocyclic structure, which imparts specific physical and chemical properties. This structure allows for the formation of highly cross-linked polymers with enhanced stability and performance compared to other methacrylate derivatives .

Properties

CAS No.

4203-89-8

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H23NO3/c1-12(2)13(16)17-10-8-15-9-11-18-14(15)6-4-3-5-7-14/h1,3-11H2,2H3

InChI Key

DCEYPVNNJBGUHA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN1CCOC12CCCCC2

Origin of Product

United States

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